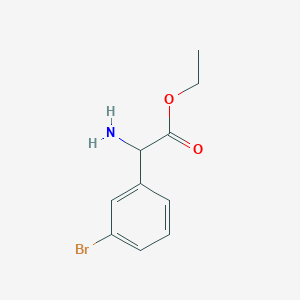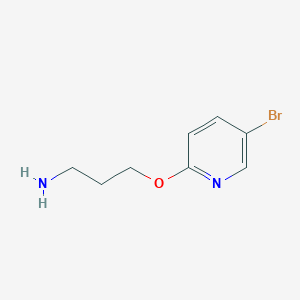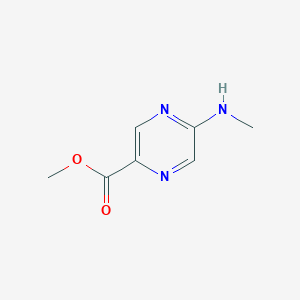
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3 It is a brominated derivative of acetoveratrone, characterized by the presence of bromine and two methoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone can be synthesized through the bromination of acetoveratrone. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, yielding the desired product with a high degree of purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bromine or brominating reagents like N-bromosuccinimide (NBS) in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is conducted in a suitable solvent like acetonitrile at elevated temperatures to ensure complete bromination .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted phenyl ethanones.
Reduction: Formation of 1-(2-bromo-3,4-dimethoxyphenyl)ethanol.
Oxidation: Formation of 1-(2-bromo-3,4-dimethoxyphenyl)acetic acid.
Applications De Recherche Scientifique
1-(2-Bromo-3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyacetophenone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-3,4-dimethoxybenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanol: The reduced form of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone, with different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
1-(2-bromo-3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3 |
Clé InChI |
OQRBZVGIYPIAES-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)

![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)




![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/no-structure.png)

![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)


